Cas no 503469-51-0 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid)

503469-51-0 structure
اسم المنتج:5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid
كاس عدد:503469-51-0
وسط:C21H17NO5
ميغاواط:363.363385915756
MDL:MFCD23810403
CID:4654311
PubChem ID:20774990
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Furancarboxylic acid, 5-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
- 5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid
- 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid
-
- MDL: MFCD23810403
- نواة داخلي: 1S/C21H17NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24)
- مفتاح Inchi: KRRSDMPUICWCLM-UHFFFAOYSA-N
- ابتسامات: O1C(CNC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)=CC=C1C(O)=O
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM457458-250mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95%+ | 250mg |
$576 | 2024-07-16 | |
Enamine | EN300-220027-0.25g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid |
503469-51-0 | 95% | 0.25g |
$601.0 | 2023-09-16 | |
Chemenu | CM457458-100mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95%+ | 100mg |
$411 | 2024-07-16 | |
Enamine | EN300-220027-5g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid |
503469-51-0 | 95% | 5g |
$3520.0 | 2023-09-16 | |
Aaron | AR01ALZZ-100mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 100mg |
$603.00 | 2025-02-09 | |
Aaron | AR01ALZZ-2.5g |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 2.5g |
$3297.00 | 2025-02-09 | |
Aaron | AR01ALZZ-250mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 250mg |
$852.00 | 2025-02-09 | |
Aaron | AR01ALZZ-5g |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 5g |
$4865.00 | 2023-12-14 | |
1PlusChem | 1P01ALRN-50mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 50mg |
$349.00 | 2025-03-19 | |
1PlusChem | 1P01ALRN-250mg |
5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid |
503469-51-0 | 95% | 250mg |
$703.00 | 2025-03-19 |
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid الوثائق ذات الصلة
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
2. Book reviews
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
503469-51-0 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-carboxylic acid) منتجات ذات صلة
- 1240569-82-7(1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine)
- 2248305-27-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(3-chlorophenyl)methoxy]benzoate)
- 1154900-34-1(2-{(3-methylphenyl)methylamino}propan-1-ol)
- 84-65-1(Anthraquinone)
- 1343891-25-7(4-methyl-2-(2-methylbut-3-yn-2-yl)aminobenzoic acid)
- 66504-40-3(1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane)
- 2138337-58-1(2-Furanacetamide, tetrahydro-N,α-dimethyl-)
- 1369899-95-5(Ethyl 2-cyclopentylthiazole-5-carboxylate)
- 2287260-27-7(Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate)
- 1804068-72-1(2-(3-Chloropropanoyl)-5-methoxymandelic acid)
الموردين الموصى بهم
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

pengshengyue
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة
